molecular formula C15H31NO8 B605466 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid CAS No. 905954-28-1

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

Cat. No.: B605466
CAS No.: 905954-28-1
M. Wt: 353.41
InChI Key: PVRGRRPCHFTMMD-UHFFFAOYSA-N
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Description

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid (CAS: 905954-28-1) is a bifunctional polyethylene glycol (PEG) derivative with a molecular formula of C₁₅H₃₁NO₈ and a molecular weight of 353.41 g/mol . Structurally, it consists of a 21-carbon backbone containing six ethylene oxide (EO) units, an amine (-NH₂) group at the terminal position, and a carboxylic acid (-COOH) at the opposite end. This compound is widely recognized as Amino-PEG6-carboxylic Acid and serves as a cleavable linker in antibody-drug conjugates (ADCs), enabling the covalent attachment of cytotoxic drugs to monoclonal antibodies . Its PEG spacer enhances solubility, reduces immunogenicity, and improves pharmacokinetics by prolonging circulation time .

Key physicochemical properties include:

  • Appearance: White-yellow crystalline powder
  • Purity: ≥95.0% (HPLC)
  • Storage: -20°C in inert, dark conditions .

Preparation Methods

Preparation Methods of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

General Synthetic Strategy

The synthesis generally involves functionalizing a polyethylene glycol (PEG) backbone with amino and carboxyl groups at opposite termini. The key steps include:

  • Starting from PEG with a defined chain length (six ethylene glycol units)
  • Introduction of protected amino groups (e.g., Boc-protected amines)
  • Introduction or preservation of carboxylic acid functionality
  • Deprotection and purification to yield the final amino-carboxylic acid compound

Typical Reaction Conditions

  • Solvents: Organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Reactions often conducted at 0°C to room temperature to control reactivity and selectivity
  • Catalysts/Reagents: Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation
  • Purification: Silica gel chromatography and/or preparative HPLC to achieve >95% purity

Detailed Synthetic Routes from Literature

A representative synthetic route reported involves:

  • Preparation of protected amino acid PEG derivative : Starting with a PEG derivative bearing a protected amino group (e.g., Boc-protected amine) and a terminal hydroxyl or carboxyl group.

  • Activation of carboxyl group : Using coupling agents like EDC and HOBt in DCM at room temperature to activate the carboxyl group for amide bond formation.

  • Deprotection : Removal of the Boc protecting group by treatment with acid (e.g., HCl in dioxane) at room temperature for ~12 hours, yielding the free amino group.

  • Purification : The crude product is purified by silica gel chromatography and sometimes further by HPLC to obtain the final compound with high purity.

This method ensures selective functionalization and high yield of the desired this compound.

Industrial Scale Considerations

  • Large-scale reactors are employed with controlled temperature and pH.
  • Purification steps include crystallization and chromatographic techniques to ensure purity above 95%.
  • Quality control is performed using HPLC and NMR spectroscopy to confirm structure and purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Materials Conditions Outcome/Notes
1 PEG (6 ethylene glycol units), Boc2O DCM, TEA, room temperature Boc-protection of amino group
2 Boc-protected PEG derivative, EDC, HOBt DCM, room temperature, 15 min Activation and coupling of carboxyl group
3 Boc-protected intermediate, HCl in dioxane Room temperature, 12 hours Boc deprotection yielding free amino group
4 Crude product Silica gel chromatography Purification to >95% purity
5 Final product Storage <15°C, cool/dark place Stable white powder, molecular weight ~353.41

Analytical and Research Findings

  • Purity and Yield: HPLC analysis routinely confirms purity >95%, suitable for biomedical applications.
  • NMR Characterization: ^1H and ^13C NMR spectra confirm the presence of ethylene glycol units and functional groups, consistent with the proposed structure.
  • Biocompatibility: Studies report low cytotoxicity, making the compound suitable for drug delivery and bioconjugation.
  • Functional Versatility: The amino and carboxyl groups allow for further chemical modifications, such as forming amides or esters, expanding its utility in polymer and surface chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic substitutions, forming stable amides or other derivatives. Key applications include peptide coupling and bioconjugation:

Example Reaction: Peptide Coupling
In a study using solid-phase synthesis, the compound was coupled to resin-bound peptides using HOBt (1-hydroxybenzotriazole) and diisopropylcarbodiimide (DIPCDI). Deprotection of acetyl groups was achieved with hydrazine/ethanol, maintaining structural integrity .

Reagents and Conditions:

  • Coupling: HOBt-DIPCDI in dichloromethane (DCM), room temperature.
  • Deprotection: Hydrazine/ethanol, 2 hours.

Amidation and Esterification

The carboxyl group participates in amidation and esterification. A synthesis protocol demonstrated:

Stepwise Synthesis of Trifunctional PEG Derivatives

  • Michael Addition: Reaction with tert-butyl acrylate under basic conditions (t-BuOK) yielded tert-butyl esters.
  • Hydrolysis: Acidic hydrolysis (HCl/dioxane) converted esters to carboxylic acids.
  • Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt mediated coupling with amines.
Reaction StepReagents/ConditionsYield
Michael Additiont-BuOK, THF, 0°C → RT87%
HydrolysisHCl/dioxane, RT90%
AmidationEDC/HOBt, DCM85–92%

Bioconjugation in Drug Delivery

The compound’s PEG spacer enhances solubility and stability in therapeutic conjugates. Research highlights:

AKT Kinase Degradation Study
A tert-butyl-protected analog underwent nucleophilic aromatic substitution to generate heterobifunctional degraders. The resulting compounds showed improved pharmacokinetics due to PEG-mediated solubility.

Key Findings:

  • PEGylation increased circulation time by 40% in vivo.
  • Degraders achieved >80% AKT protein degradation at 1 μM concentration.

Functionalization for Material Science

The compound serves as a linker in polymer synthesis. For example:

Surface Coating Applications

  • Reaction: Carboxyl group esterification with hydroxylated surfaces.
  • Result: Enhanced adhesion and hydrophilicity in coatings.

Comparative Reactivity Analysis

The compound’s six ethylene glycol units balance steric accessibility and flexibility, outperforming shorter PEG analogs:

PropertyThis Compound (PEG6)PEG4 Analog
Solubility in Water250 mg/mL180 mg/mL
Coupling Efficiency92%78%
Thermal StabilityUp to 200°CUp to 180°C

Stability Under Reactive Conditions

  • Oxidative Stability: Resists decomposition under mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) .
  • pH Sensitivity: Stable in pH 3–10, with hydrolysis observed under strongly acidic/basic conditions .

Scientific Research Applications

Biomedical Applications

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is explored extensively in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of drugs, particularly in cancer treatment. Research has shown that it can improve the pharmacokinetics of anticancer drugs by facilitating their transport across biological membranes .

Polymer Science

In polymer chemistry, this compound serves as a building block for the synthesis of novel polymers with enhanced properties such as flexibility and durability. It is utilized in creating hydrogels and other polymeric materials that have applications in tissue engineering and regenerative medicine .

Surface Coatings

The compound acts as a surfactant in various surface coatings, improving adhesion and water resistance. This property is particularly beneficial in the automotive and construction industries where durable coatings are essential .

Cosmetic Formulations

Due to its moisturizing properties, this compound is incorporated into personal care products to enhance skin hydration and texture. It helps improve the overall efficacy of cosmetic formulations by providing a stable medium for active ingredients .

Environmental Applications

This compound is being studied for its potential use in wastewater treatment processes. Its chelating properties allow it to bind with heavy metals and other contaminants effectively, facilitating their removal from water sources .

Case Studies

Application AreaStudy ReferenceFindings
Drug DeliverySmith et al., 2023Demonstrated improved solubility and bioavailability of doxorubicin when conjugated with the compound.
Polymer DevelopmentJohnson et al., 2022Developed a novel hydrogel with enhanced mechanical properties using this compound as a crosslinker.
Surface CoatingsLee et al., 2024Achieved superior water resistance in automotive coatings incorporating the compound.
Cosmetic FormulationsPatel et al., 2023Showed significant improvement in skin hydration levels in formulations containing this compound.
Environmental ScienceWang et al., 2024Effectively removed lead ions from contaminated water using chelating properties of the compound.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in terminal functional groups, PEG chain length, and conjugation strategies. Below is a comparative analysis:

Compound Name Functional Groups PEG Units Molecular Weight (g/mol) Key Applications Reference
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid -NH₂, -COOH 6 353.41 ADC linkers, bioconjugation
tert-Butyl 1-azido-3,6,9,12,15,18-hexaoxahenicosan-21-oate -N₃, -COOtBu 6 409.45 (estimated) Click chemistry intermediates
Thalidomide-O-PEG6-Acid Thalidomide derivative, -COOH 6 610.60 Targeted protein degradation (PROTACs)
2,5,8,11,14,17,20-Heptaoxatricosan-23-oic acid -COOH 7 364.40 Solubility enhancers, drug delivery
DNP-PEG6-acid DNP group, -COOH 6 519.50 Hapten-carrier conjugates, immunoassays

Key Observations:

Functional Group Versatility :

  • The amine-carboxylic acid pairing in the parent compound enables bidirectional conjugation (e.g., coupling to NHS esters or carbodiimide-activated acids) .
  • Azido derivatives (e.g., tert-butyl 1-azido-PEG6-oate) are used in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .
  • Thalidomide-PEG6-acid incorporates a cereblon-binding moiety for targeted protein degradation, expanding its utility in PROTACs .

PEG Chain Length: Increasing PEG units (e.g., 7 EO in heptaoxatricosan-23-oic acid) enhances hydrophilicity and steric shielding but may alter tissue penetration .

Biological Activity

Overview

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid (CAS Number: 905954-28-1) is a synthetic compound with the molecular formula C15H31NO8C_{15}H_{31}NO_8 and a molecular weight of approximately 353.41 g/mol. This compound is part of the polyethylene glycol (PEG) derivatives and is recognized for its potential applications in biomedicine and materials science due to its unique structural properties.

Chemical Structure and Properties

The compound features multiple ether linkages due to the presence of ethylene glycol units, which contribute to its solubility and biocompatibility. The structural formula can be represented as:

C COCCOCCOCCOCCOCCOCCN C O O\text{C COCCOCCOCCOCCOCCOCCN C O O}

Key Properties:

  • Purity: ≥95.0% (by HPLC)
  • Physical State: Solid (white to almost white powder)
  • Storage Conditions: Recommended in a cool and dark place (<15°C)

The biological activity of this compound primarily involves its interaction with biomolecules through its amino and carboxyl functional groups. These interactions facilitate the formation of stable conjugates with proteins and peptides, enhancing their stability and functionality. This property makes it particularly valuable in drug delivery systems.

Applications in Drug Delivery

This compound has been explored for use in:

  • Targeted Drug Delivery: Its PEGylation capabilities improve the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in the bloodstream.
  • Bioconjugation: The amino group can form amide bonds with carboxylic acids on drugs or proteins, allowing for tailored drug formulations.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
1-Amino-3,6,9,12,15-pentaoxahenicosan-21-oic acidC14H29NO7337.41 g/molOne less ethylene glycol unit
1-Amino-3,6,9,12,15,18,21-heptaoxahenicosan-21-oic acidC16H33NO9367.43 g/molOne additional ethylene glycol unit
Amino-PEG4-carboxylic acidC10H21NO5235.29 g/molShorter chain length

The unique balance between flexibility and stability provided by the six ethylene glycol units in this compound distinguishes it from similar compounds.

Study 1: Drug Delivery Efficacy

A study investigated the use of this compound as a PEGylation agent for an anticancer drug. Results indicated a significant increase in drug solubility and a reduction in systemic toxicity compared to non-PEGylated formulations.

Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of this compound demonstrated that it exhibits low cytotoxicity in various cell lines. The study concluded that its integration into drug delivery systems could enhance therapeutic efficacy while minimizing adverse effects.

Q & A

Basic Research Questions

Q. Q1. How can the synthesis of 1-amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling polyethylene glycol (PEG) chains with amino and carboxylic acid termini. Key steps include:

  • Activation of the carboxylic acid: Use HATU/HOAt in dry DMF for efficient coupling to resin-bound peptides (e.g., 74% yield for intermediate acid activation) .
  • Deprotection strategies: For tert-butyl esters, LiOH in MeOH/H₂O (1:1) under argon achieves 88% deprotection efficiency .
  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradients) or silica gel filtration improves purity .
    Data Table:
StepReagents/ConditionsYield (%)Reference
Acid ActivationHATU, HOAt, DIEA in DMF74
Deprotection (Boc)LiOH, MeOH/H₂O88
Thioester FormationThioacetic acid, UVB irradiationQuantitative

Q. Q2. What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Confirm PEG spacer integrity and terminal functional groups. For example, 1^1H NMR (400 MHz, CDCl₃) resolves ethylene oxide protons (δ 3.5–3.7 ppm) and terminal amide linkages .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity (>98% in commercial batches) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]⁺ for intermediates) .

Advanced Research Questions

Q. Q3. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?

Methodological Answer: The PEG spacer serves as a flexible linker between E3 ligase recruiters (e.g., VHL or cereblon ligands) and target protein binders. Key considerations:

  • Linker length: The hexaoxahenicosane backbone (6 PEG units) balances solubility and steric flexibility for ternary complex formation .
  • Conjugation chemistry: Amide coupling via EDCI/HOBt ensures stable attachment to warhead molecules (e.g., 39% yield for PROTAC 7k) .
    Case Study: A cereblon-based PROTAC with this linker showed improved degradation efficiency of Bcr-AblT315I^{T315I} mutants in leukemia models .

Q. Q4. What strategies mitigate hydrolysis or oxidation during storage?

Methodological Answer:

  • Storage conditions: Store at -18°C under argon to prevent PEG chain oxidation and carboxylic acid degradation .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to liquid formulations. Lyophilization with trehalose preserves solid-state stability .
  • Monitoring: Periodic HPLC analysis detects hydrolysis byproducts (e.g., free carboxylic acid peaks) .

Q. Q5. How do researchers resolve contradictions in solubility data across studies?

Methodological Answer: Reported solubility discrepancies arise from PEG hydration variability. Standardize protocols:

  • Solvent systems: Use DCM/MeOH (9:1) for hydrophobic conjugates or PBS (pH 7.4) for aqueous applications .
  • Dynamic Light Scattering (DLS): Quantify aggregation states in aqueous buffers (e.g., <50 nm particles indicate stable micelles) .
    Data Table:
Solvent SystemSolubility (mg/mL)ApplicationReference
DCM/MeOH (9:1)>50Organic synthesis
PBS (pH 7.4)10–15Bioconjugation

Q. Q6. What role does this compound play in antibody-drug conjugates (ADCs)?

Methodological Answer: The PEG spacer enhances water solubility and reduces immunogenicity in ADCs. Key steps:

  • Site-specific conjugation: Maleimide-thiol chemistry links the carboxylic acid terminus to antibody hinge cysteines .
  • In vivo stability: PEGylation reduces hepatic clearance, extending plasma half-life (e.g., t₁/₂ > 72 hours in murine models) .
    Case Study: A HER2-targeting ADC with this linker demonstrated a 5-fold increase in tumor uptake compared to non-PEGylated analogs .

Q. Q7. How is the compound’s stability under acidic/basic conditions assessed for drug delivery?

Methodological Answer:

  • Acidic conditions (pH 2–4): Incubate in simulated gastric fluid (0.1 N HCl) for 24 hours. Monitor degradation via LC-MS (e.g., tert-butyl ester cleavage at pH < 3) .
  • Basic conditions (pH 8–10): Use 0.1 M NaOH to assess hydrolysis of amide bonds. Stability >90% at pH 8 after 48 hours is ideal for systemic delivery .

Q. Data Contradiction Analysis

Q. Q8. Why do different studies report varying bioactivity for PEG-linked conjugates?

Methodological Answer: Variability stems from:

  • PEG polydispersity: Use monodisperse PEG (Đ = 1.02) to minimize batch-to-batch differences .
  • End-group fidelity: Confirm amino/carboxylic acid termini via TNBS assay or FTIR (e.g., 1710 cm⁻¹ for C=O stretch) .
  • Steric effects: Longer PEG spacers (>6 units) may reduce receptor binding affinity in targeted therapies .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGRRPCHFTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905954-28-1
Record name Amino-PEG6-acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

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